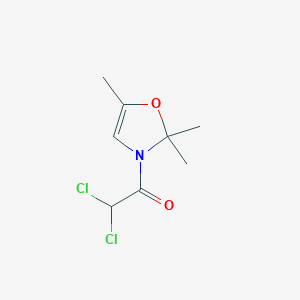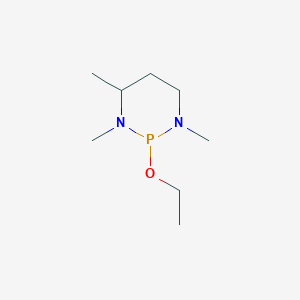
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane is an organic compound that belongs to the class of diazaphosphinanes These compounds are characterized by a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus trichloride derivative with an amine, followed by the introduction of ethoxy and methyl groups through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
1,3,2-Diazaphosphinane: Lacks the ethoxy and methyl groups, resulting in different chemical properties.
1,3,2-Diazaphospholidine: A five-membered ring analog with different reactivity.
Phosphinanes: Compounds with similar phosphorus-nitrogen ring structures but different substituents.
Uniqueness
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane is unique due to the presence of ethoxy and methyl groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making the compound versatile for various applications.
特性
CAS番号 |
96475-46-6 |
|---|---|
分子式 |
C8H19N2OP |
分子量 |
190.22 g/mol |
IUPAC名 |
2-ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C8H19N2OP/c1-5-11-12-9(3)7-6-8(2)10(12)4/h8H,5-7H2,1-4H3 |
InChIキー |
QIKNBRVSNFHJFA-UHFFFAOYSA-N |
正規SMILES |
CCOP1N(CCC(N1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


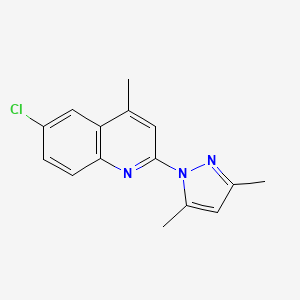
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
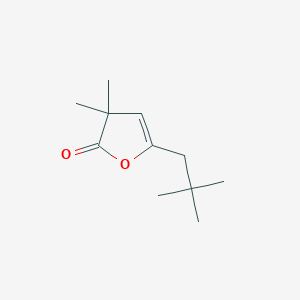
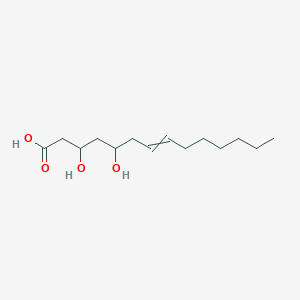
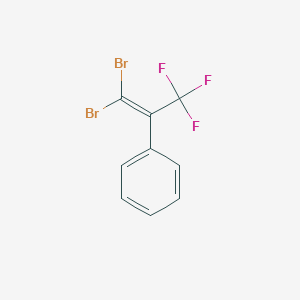
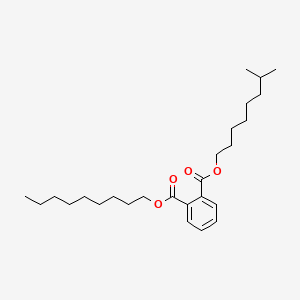

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)

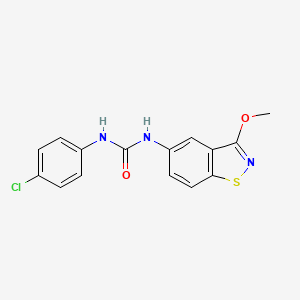
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

